n-Nitrosomorpholine-d8
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Overview
Description
n-Nitrosomorpholine-d8: is a stable isotope-labeled compound, specifically a deuterated form of n-Nitrosomorpholine. It is used primarily as a reference standard in various analytical and research applications. The compound has the molecular formula C4H8N2O2 and a molecular weight of 124.17 g/mol . It is known for its carcinogenic and mutagenic properties, making it a subject of interest in toxicological studies .
Mechanism of Action
Target of Action
n-Nitrosomorpholine-d8 is a deuterium-labeled variant of n-Nitrosomorpholine .
Mode of Action
It is suggested that n-nitrosomorpholine and its metabolites may induce dna damage by directly forming reactive oxygen species or compounds which crosslink dna . This can lead to mutations and potentially cancer.
Biochemical Pathways
It is known that nitrosamines, including n-nitrosomorpholine, can be formed endogenously from nitrate and nitrite and secondary amines . This suggests that n-Nitrosomorpholine may interact with biochemical pathways involving these compounds.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially impacting its bioavailability.
Result of Action
The primary result of n-Nitrosomorpholine’s action is its carcinogenic and mutagenic effects . It is a strong animal carcinogen , indicating that it can cause cancer in various tissues. The exact molecular and cellular effects would depend on the specific tissues and cells affected.
Action Environment
The action of n-Nitrosomorpholine can be influenced by various environmental factors. For example, it can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, it is sensitive to light , which could influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Nitrosomorpholine-d8 is typically synthesized by the nitrosation of morpholine-d8. The process involves the reaction of morpholine-d8 with nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions: n-Nitrosomorpholine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
n-Nitrosomorpholine-d8 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard in mass spectrometry and chromatography for the quantification of nitrosamines in environmental and biological samples.
Toxicology: Used in studies to understand the carcinogenic and mutagenic properties of nitrosamines.
Pharmaceutical Research: Employed in the development and validation of analytical methods for the detection of nitrosamine impurities in pharmaceutical products.
Environmental Science: Used to monitor the presence of nitrosamines in water, food, and other environmental matrices.
Comparison with Similar Compounds
n-Nitrosomorpholine: The non-deuterated form of n-Nitrosomorpholine-d8, with similar chemical properties but different isotopic composition.
n-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties but different chemical structure and reactivity.
n-Nitrosopyrrolidine: A structurally related nitrosamine with similar toxicological properties.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometric analyses .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-SVYQBANQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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